

# Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information

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## Compound of Interest

Compound Name: Bocaminooxyacetamide-PEG3-alkyne

Cat. No.: B8114666

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## In-Depth Technical Guide: Bocaminooxyacetamide-PEG3-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bocaminooxyacetamide-PEG3-alkyne**, a heterobifunctional linker utilized in the development of antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and a representative experimental workflow for its application in ADC synthesis. Additionally, it details the general mechanism of action of ADCs developed with cleavable linkers, including a depiction of the cellular uptake and payload delivery pathway.

## Core Compound Information

**Bocaminooxyacetamide-PEG3-alkyne** is a specialized chemical linker that incorporates a Boc-protected aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal alkyne group. This structure is designed for use in bioconjugation, particularly in the construction of ADCs. The Boc-protected aminooxy end allows for controlled deprotection and subsequent conjugation, while the alkyne group enables efficient covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

CAS Number: A specific CAS number for **Bocaminooxyacetamide-PEG3-alkyne** is not readily available in public databases. It is often identified by its catalog number from suppliers.

## Supplier Information

While a comprehensive list of suppliers is not available, the following table summarizes known vendors for this compound or closely related analogues.

Supplier	Product Name	Catalog Number	Website
MedChemExpress	Bocaminooxyacetamide-PEG3-alkyne	HY-136101	--INVALID-LINK--
Biotech Hub Africa	Bocaminooxyacetamide-PEG3-alkyne	Not specified	--INVALID-LINK--

## Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of an ADC using **Bocaminooxyacetamide-PEG3-alkyne**. These are intended as a guide and may require optimization for specific antibodies and payloads.

## Antibody Modification with an Azide Handle

This protocol describes the introduction of an azide group onto a monoclonal antibody (mAb) for subsequent conjugation with the alkyne-containing linker.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
- Dimethyl sulfoxide (DMSO)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns)
- Phosphate-buffered saline (PBS)

#### Procedure:

- **Antibody Preparation:** Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
- **Azido-NHS Ester Stock Solution:** Dissolve the Azido-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.
- **Reaction:** Add a 5-10 molar excess of the Azido-NHS ester stock solution to the mAb solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
- **Purification:** Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS.
- **Characterization:** Determine the average number of azide groups per antibody (degree of labeling) using a suitable method, such as a colorimetric assay (e.g., with a DBCO-dye) or mass spectrometry.

## ADC Synthesis via Click Chemistry

This protocol outlines the conjugation of the azide-modified antibody with the **Bocaminooxyacetamide-PEG3-alkyne**-payload construct.

#### Materials:

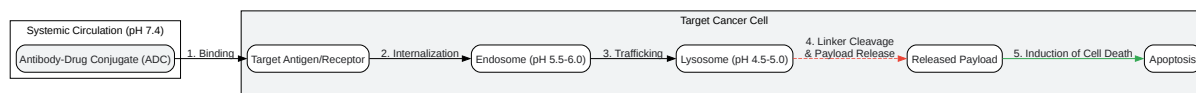
- Azide-modified mAb
- **Bocaminooxyacetamide-PEG3-alkyne**-payload construct
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- A reducing agent (e.g., sodium ascorbate)
- A copper chelator (e.g., THPTA)
- Purification system (e.g., size-exclusion chromatography)

#### Procedure:

- Prepare the Linker-Payload: Synthesize the **Bocaminooxyacetamide-PEG3-alkyne**-payload construct according to established chemical methods.
- Prepare the Click Chemistry Reaction Mixture:
  - In a reaction vessel, combine the azide-modified mAb with a 3-5 molar excess of the alkyne-linker-payload.
  - Prepare a fresh solution of the copper catalyst by mixing CuSO<sub>4</sub> and THPTA in a 1:5 molar ratio.
  - Add the copper catalyst to the reaction mixture.
  - Initiate the reaction by adding a fresh solution of sodium ascorbate.
- Incubation: Gently mix the reaction at room temperature for 2-4 hours.
- Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).
- Characterization:
  - Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
  - Assess the purity and aggregation of the ADC by SEC.
  - Confirm the integrity of the ADC by SDS-PAGE.

## Signaling Pathways and Mechanism of Action

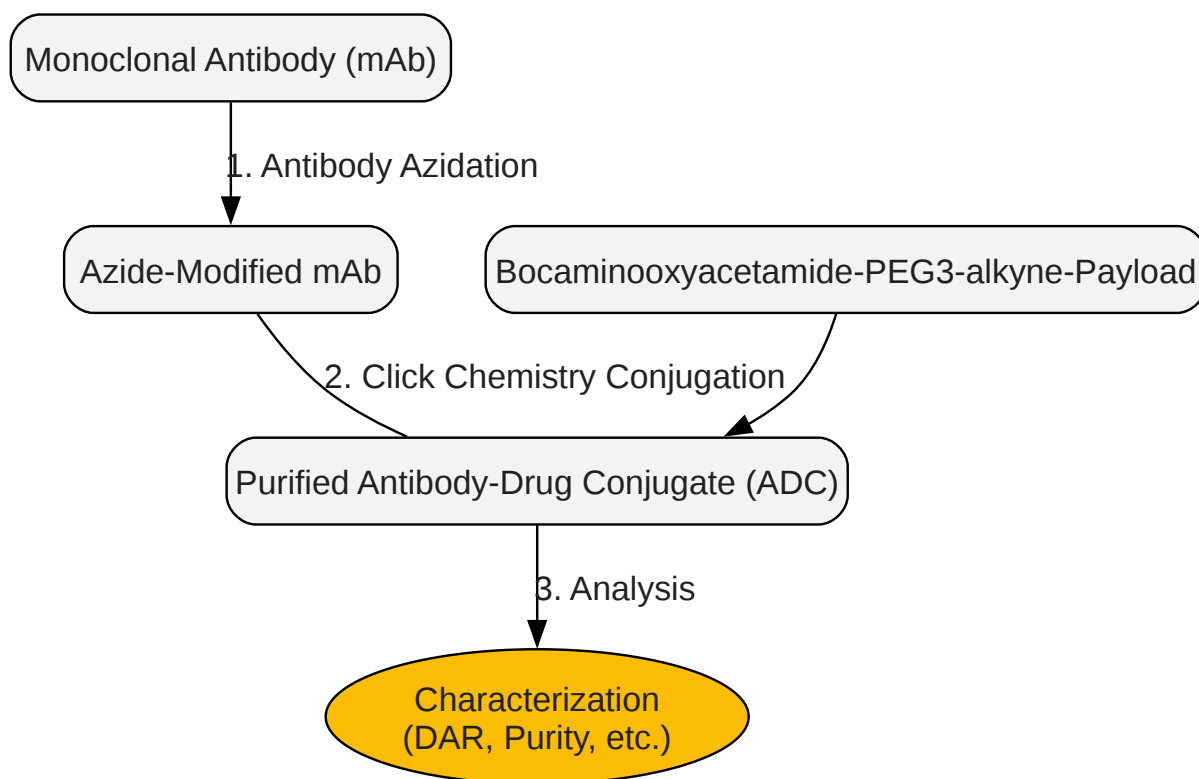
ADCs constructed with cleavable linkers like **Bocaminooxyacetamide-PEG3-alkyne** are designed to be stable in circulation and release their cytotoxic payload upon internalization into target cancer cells.



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Caption: General mechanism of action for an antibody-drug conjugate.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. [1][2] This is followed by internalization of the ADC-antigen complex, typically via endocytosis. [3] The ADC then traffics through the endosomal pathway to the lysosome. [3][4] The acidic environment of the lysosome or the presence of specific lysosomal enzymes can cleave the linker, releasing the cytotoxic payload into the cytoplasm. [4] The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death). [2]



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Caption: Experimental workflow for ADC synthesis.

This diagram illustrates the key steps in synthesizing an ADC using the described components. The initial step involves modifying the monoclonal antibody to introduce an azide functional group.[5] Separately, the payload is attached to the **Bocaminooxyacetamide-PEG3-alkyne** linker. These two components are then joined via a click chemistry reaction.[6] The final, purified ADC is then thoroughly characterized to ensure it meets the required specifications for further studies.[5]

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- To cite this document: BenchChem. [Bocaminooxyacetamide-PEG3-alkyne CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8114666#bocaminooxyacetamide-peg3-alkyne-cas-number-and-supplier-information]

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